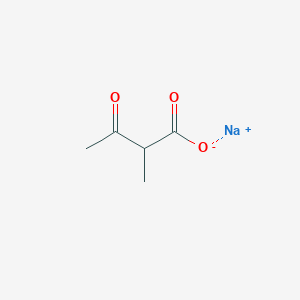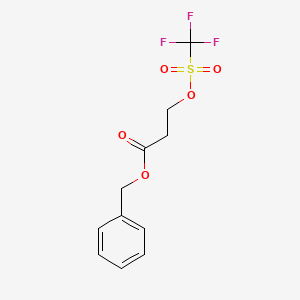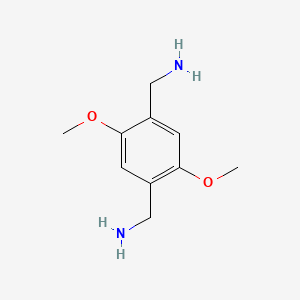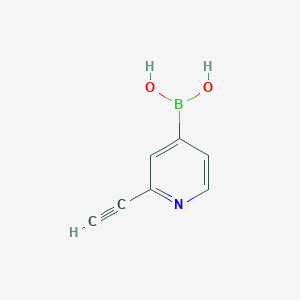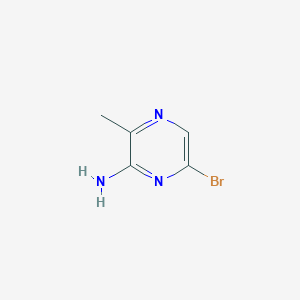
6-Bromo-3-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-3-methylpyrazin-2-amine involves the bromination of 3-methylpyrazin-2-amine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane (DCM) and a base such as pyridine. The reaction mixture is stirred at room temperature overnight, followed by work-up procedures including washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent such as DCM or ethanol.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Dehalogenated pyrazines.
Coupling Reactions: Biaryl or vinyl-pyrazine derivatives.
Scientific Research Applications
6-Bromo-3-methylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyrazin-2-amine: Similar structure but with the bromine atom at the 3rd position.
6-Bromo-5-methylpyrazin-2-amine: Similar structure but with the methyl group at the 5th position.
2-Amino-3-bromo-6-methylpyridine: A pyridine derivative with similar functional groups.
Uniqueness
6-Bromo-3-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
6-bromo-3-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(7)9-4(6)2-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
WEKRHARXOYRMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)

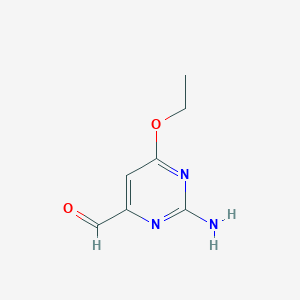
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)

![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
